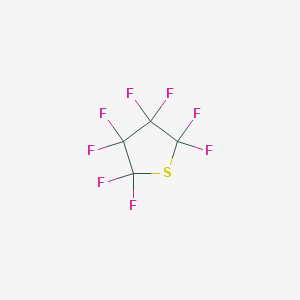

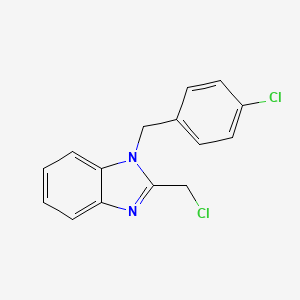

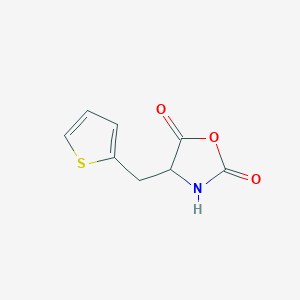

![molecular formula C11H9BrN2O3 B11715328 Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)

Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate d'éthyle: est un composé hétérocyclique qui appartient à la famille des pyridazines. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyridazine fusionné à un cycle pyridine, et des groupes fonctionnels tels qu'un atome de brome, un groupe oxo et un ester éthylique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la bromation d'un dérivé de pyridazine suivie d'une estérification. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que la triéthylamine. Le produit final est généralement purifié par recristallisation ou chromatographie .

Méthodes de production industrielle: En milieu industriel, la production de ce composé peut être mise à l'échelle en utilisant des réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions réactionnelles et des rendements plus élevés. L'utilisation de systèmes automatisés et de techniques de purification avancées garantit la production de 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate d'éthyle de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions: Le 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate d'éthyle subit diverses réactions chimiques, notamment:

Réactions de substitution: L'atome de brome peut être substitué par d'autres nucléophiles tels que des amines ou des thiols.

Réactions de réduction: Le groupe oxo peut être réduit en groupe hydroxyle à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Réactions d'oxydation: Le composé peut subir une oxydation pour introduire des groupes fonctionnels supplémentaires ou pour former des structures plus complexes.

Réactifs et conditions courants:

Substitution: Nucléophiles tels que les amines, les thiols et les alcools en présence d'une base telle que le carbonate de potassium.

Réduction: Borohydrure de sodium ou hydrure de lithium et d'aluminium dans des solvants tels que l'éthanol ou le tétrahydrofurane.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution par une amine peut donner un dérivé aminé, tandis que la réduction peut produire un dérivé hydroxylé .

Applications de recherche scientifique

Chimie: Le 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate d'éthyle est utilisé comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes.

Biologie: En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Ses dérivés se sont révélés prometteurs pour inhiber certaines enzymes et certains récepteurs, ce qui en fait un candidat pour le développement de médicaments .

Médecine: Le composé et ses dérivés sont étudiés pour leurs applications thérapeutiques potentielles. Ils ont montré une activité contre diverses maladies, notamment le cancer et les affections inflammatoires .

Industrie: Dans le secteur industriel, le 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate d'éthyle est utilisé dans la production de produits chimiques spécialisés et de matériaux avancés. Ses propriétés uniques le rendent adapté à une utilisation dans les revêtements, les adhésifs et les matériaux électroniques .

Mécanisme d'action

Le mécanisme d'action du 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes et des récepteurs, inhibant leur activité. Par exemple, il a été démontré qu'il inhibait certaines kinases, qui jouent un rôle crucial dans les voies de signalisation cellulaire. Cette inhibition peut conduire à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Chemistry: Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .

Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. They have shown activity against various diseases, including cancer and inflammatory conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and electronic materials .

Mécanisme D'action

The mechanism of action of Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires:

- 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-6-carboxylate d'éthyle

- 5-chloro-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate d'éthyle

- 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxamide d'éthyle

Comparaison: Comparé à des composés similaires, le 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate d'éthyle est unique en raison de la présence de l'atome de brome en position 5 et du groupe ester éthylique en position 7. Ces groupes fonctionnels contribuent à sa réactivité chimique et à son activité biologique distinctes. L'atome de brome le rend plus réactif dans les réactions de substitution, tandis que le groupe ester éthylique améliore sa solubilité et sa biodisponibilité .

Propriétés

Formule moléculaire |

C11H9BrN2O3 |

|---|---|

Poids moléculaire |

297.10 g/mol |

Nom IUPAC |

ethyl 5-bromo-8-oxopyrido[1,2-b]pyridazine-7-carboxylate |

InChI |

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-6-8(12)9-4-3-5-13-14(9)10(7)15/h3-6H,2H2,1H3 |

Clé InChI |

DXMAJAQCHHZDMX-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC(=C2C=CC=NN2C1=O)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

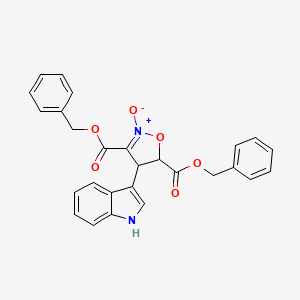

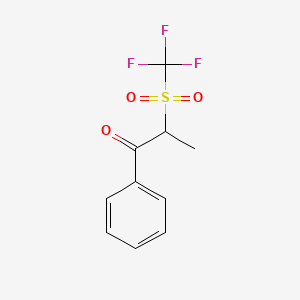

![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)

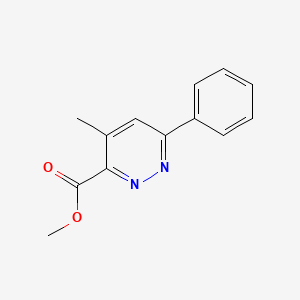

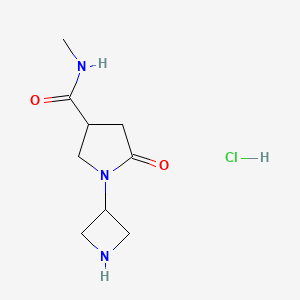

![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)

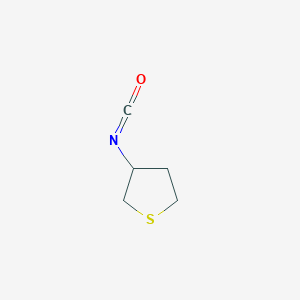

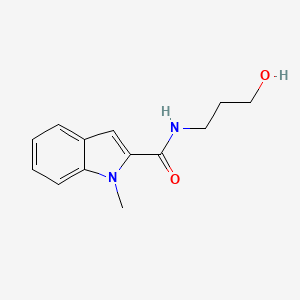

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)

![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)